Home > Products > Screening Compounds P42981 > 5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide
5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide -

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

Catalog Number: EVT-4719098
CAS Number:
Molecular Formula: C15H16FNOS
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-5,9α-Dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (Fluorophen)

  • Compound Description: Fluorophen is a fluorinated derivative of the benzomorphan opiate agonist phenazocine. Research indicates that fluorination only causes a two-fold decrease in opiate receptor affinity, measured by both bioassay and receptor binding. This suggests that when labeled with ¹⁸F, fluorophen might be potent enough for in vivo imaging of opiate receptors using Positron Emission Transaxial Tomography (PETT) [].

(R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (M100907)

  • Compound Description: M100907 is recognized as a 5-Hydroxytryptamine2A (5-HT2A) receptor antagonist. Studies have demonstrated its potential to mitigate impulsivity, particularly after drug-induced disruption or enhancement of the differential-reinforcement-of-low-rate 72-s behavior [].

2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 2)

  • Compound Description: Compound 2 is an orally available monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. This compound demonstrated in vivo efficacy at an oral dose of 100 mg/kg in a mouse oral lipid tolerance test [].

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

  • Compound Description: This benzofuran derivative, synthesized from 2-bromo-4-methoxy-phenol and parafluorophenylacetylene, exhibits biological activity. It has shown anticancer activity with an IC50 value of 95.2 μg/mL against the HCT 116 cell line [].

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

  • Compound Description: TAK-242 is a novel cyclohexene derivative that acts as a selective inhibitor of Toll-Like Receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling []. This compound has potential therapeutic applications for inflammatory diseases where TLR4 plays a significant role in pathogenesis.

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A (AR00451896) is a potent and selective MET kinase inhibitor. Preclinical studies indicate it has a favorable pharmacokinetic profile and shows promise as a potential cancer treatment [].

N-[2-(4-methylphenyl)ethyl]-N′-[2-(5-bromopyridyl)]-thiourea (HI-244)

  • Compound Description: HI-244 is a thiourea analog that acts as a potent inhibitor of both NNRTI-resistant and multidrug-resistant human immunodeficiency virus type 1 (HIV-1) []. Its design was based on the composite non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket model.

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100635)

  • Compound Description: WAY 100635 acts as a potent antagonist at 5-HT1A receptors, as evidenced by its effects in both the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus [].

9. 3-[2-Oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3H)-one (VMA-10-21)* Compound Description: VMA-10-21 is a quinazoline derivative that has shown promising antimicrobial activity against opportunistic microorganisms []. Despite belonging to class 5 toxicity and being considered low-toxic, high doses of VMA-10-21 have been linked to changes in hematological and biochemical parameters, suggesting potential risks to the hematopoietic and hepatobiliary systems. * Relevance: VMA-10-21 and 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, while both possessing antimicrobial properties, differ significantly in their core structures and mechanisms of action.

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: Compound 22a represents a significant development as the most potent and selective PLD2 inhibitor to date []. With an IC50 of 20 nM for PLD2 and a 75-fold selectivity over PLD1, this compound holds promise for the development of novel cancer treatments. Its acceptable DMPK profile further supports its potential for therapeutic application.

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

  • Compound Description: Astemizole is classified as a non-sedating H1 antihistamine [].

N'-(2-(5-((Thephylline-7'yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acethyl)isonicotino-hydrazide (GKP-305)

  • Compound Description: GKP-305 is a novel compound currently being investigated for its potential as an effective and safe tuberculocidal drug in veterinary practice []. Preclinical studies have demonstrated its high degree of safety in tadpoles, with no toxic effects observed after single subcutaneous injections.

2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

  • Compound Description: CLINME, a member of the 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, has been identified as a potential radioligand for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) [].

Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This particular compound's crystal structure reveals a dihedral angle of 0.88(13)° between the two fused rings of furo[2,3-d]pyrimidine [].

(Z)-Ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate

  • Compound Description: This compound is synthesized through a reaction involving (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate and benzoyl chloride. Its crystal packing is characterized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, along with an intramolecular N—H⋯O hydrogen bond [].

N-[2-(4-Fluorobenzamido)ethyl]maleimide (FBEM)

  • Compound Description: FBEM is a thiol-reactive synthon used in ¹⁸F labeling, particularly in the development of RGD peptide-based tracers for imaging αvβ3 integrin expression using PET [].

3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione (L-97-1)

  • Compound Description: L-97-1, a novel, water-soluble A1 adenosine receptor antagonist, has shown promise in reducing allergic responses to house dust mite in rabbit models of asthma [].

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel dihydropyridine that functions as an ATP-sensitive potassium (KATP) channel opener []. It demonstrates efficacy in suppressing urinary bladder contractions and exhibits significant bladder selectivity compared to other KCOs and the calcium channel blocker nifedipine.

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4)

  • Compound Description: DSP4 is a neurotoxin known to selectively target noradrenergic neurons []. Studies have shown that it causes long-term depletion of noradrenaline in the brain and heart, primarily by inhibiting noradrenaline uptake.

1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 is a high-affinity dopamine reuptake inhibitor, known for its selectivity towards the dopamine transporter (DAT) [, , ]. This compound serves as a valuable tool for investigating DAT function and has been instrumental in understanding the relationship between DAT occupancy and the behavioral effects of cocaine.

21. 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)* Compound Description: GBR 12935, a structural analog of GBR 12909, also demonstrates high affinity for the dopamine transporter (DAT) [, ]. Researchers have explored various structural modifications of GBR 12935, including the introduction of heteroaromatic rings and oxygenated analogues, to investigate their impact on DAT binding affinity and selectivity. * Relevance: GBR 12935, while structurally similar to 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, differs in its core structure and substituents, leading to variations in their pharmacological properties.

22. Vanoxerine* Compound Description: Vanoxerine, also known as GBR 12909, is a compound recognized for its potential in treating cocaine dependence []. Research indicates that CYP3A plays a significant role in the metabolism of vanoxerine in humans, suggesting a potential for drug-drug interactions in individuals undergoing multiple drug therapies.* Relevance: Vanoxerine is another name for GBR 12909, a compound that shares structural similarities with 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, particularly the [2-(4-fluorophenyl)ethyl] moiety.

23. (S)-N-Boc-bis(4-fluorophenyl)alanine* Compound Description: This compound serves as a crucial intermediate in the synthesis of denagliptin []. Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.* Relevance: (S)-N-Boc-bis(4-fluorophenyl)alanine, while containing a bis(4-fluorophenyl) group, differs significantly from 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide in its overall structure and therapeutic application.

Properties

Product Name

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

IUPAC Name

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

Molecular Formula

C15H16FNOS

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C15H16FNOS/c1-2-13-7-8-14(19-13)15(18)17-10-9-11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,18)

InChI Key

GACIVHVBUDKXGP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.